![molecular formula C18H17FN2O3S B2693183 N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-44-4](/img/structure/B2693183.png)
N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O3S and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyridoquinoline core with a sulfonamide group and a fluorophenyl substituent. Its chemical formula is C₁₅H₁₃F N₄ O₂ S. The presence of the fluorine atom is believed to enhance the compound's biological potency by influencing electronic properties and interactions with biological targets.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
C-32 (Melanoma) | 36 | Inhibition of histone H3 expression |
MDA-MB-231 (Breast) | 40 | Induction of apoptosis via BCL-2/BAX modulation |
A549 (Lung) | 45 | Activation of P53 and P21 proteins |
In vitro studies demonstrated that treatment with this compound led to decreased expression of proliferation markers and altered apoptotic gene expression profiles in cancer cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both standard strains and multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus ATCC 29213 | 32 | Moderate activity |
Enterococcus faecalis ATCC 29212 | 64 | Moderate activity |
MRSA Clinical Isolates | 128 | Low activity |
These results suggest that while the compound exhibits some antibacterial properties, its efficacy may be limited compared to traditional antibiotics .
Study on Anticancer Efficacy
A study conducted on human melanoma cells revealed that this compound significantly reduced cell viability at concentrations as low as 36 µM. The mechanism was attributed to the downregulation of histone H3 and upregulation of tumor suppressor genes such as P53 and P21 .
Antimicrobial Assessment
In another study assessing antimicrobial activity against MRSA strains, the compound demonstrated moderate bactericidal effects with an MIC value of 128 µg/mL. While this indicates some potential for treating infections caused by resistant strains, further optimization may be necessary to enhance its antibacterial potency .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-14-4-6-15(7-5-14)20-25(23,24)16-10-12-2-1-9-21-17(22)8-3-13(11-16)18(12)21/h4-7,10-11,20H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOEGOHABPNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.